molecular formula C24H21ClN2O6S B4939513 2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B4939513
M. Wt: 501.0 g/mol
InChI Key: JMJTXSQJOQBOFK-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, an indole sulfonyl moiety, and a benzodioxinyl acetamide group.

Preparation Methods

The synthesis of 2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps. One common synthetic route begins with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide (DMF) to produce the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group inhibits the enzyme folate synthetase, blocking the synthesis of folic acid in bacteria and ultimately stopping the production of purines. This inhibition leads to the bacteriostatic effect, preventing bacterial growth . Additionally, the compound’s structure allows it to bind to various proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar compounds to 2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide include other sulfonamides such as sulfamonomethoxine, sulfadimethoxine, sulfisoxazole, and sulfadiazine. These compounds share the sulfonamide moiety but differ in their substituents and overall structure. The unique combination of the indole sulfonyl and benzodioxinyl groups in this compound provides distinct chemical properties and biological activities .

Properties

IUPAC Name

2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O6S/c25-19-14-18(34(29,30)27-10-9-16-3-1-2-4-20(16)27)6-8-21(19)33-15-24(28)26-17-5-7-22-23(13-17)32-12-11-31-22/h1-8,13-14H,9-12,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJTXSQJOQBOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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